molecular formula C12H15N5O3 B1251449 5-Methylenearisteromycin

5-Methylenearisteromycin

Cat. No.: B1251449
M. Wt: 277.28 g/mol
InChI Key: REGXGANNNMTWAW-ZQNVIIHSSA-N
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Description

5-Methylenearisteromycin is a carbocyclic nucleoside analog derived from aristeromycin, a natural nucleoside with antiviral properties. Carbocyclic nucleosides are structurally distinct from traditional nucleosides due to their cyclopentane moiety replacing the ribose sugar, which enhances metabolic stability and modulates interactions with viral enzymes .

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

(1R,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methylidenecyclopentane-1,2-diol

InChI

InChI=1S/C12H15N5O3/c1-5-6(2-18)9(19)10(20)8(5)17-4-16-7-11(13)14-3-15-12(7)17/h3-4,6,8-10,18-20H,1-2H2,(H2,13,14,15)/t6-,8+,9+,10-/m0/s1

InChI Key

REGXGANNNMTWAW-ZQNVIIHSSA-N

Isomeric SMILES

C=C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO

Canonical SMILES

C=C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO

Synonyms

5'-methylenearisteromycin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylenearisteromycin is synthesized from D-ribose through a series of chemical reactions. The key step in its synthesis involves a stereoselective intramolecular radical cyclization to construct the carbocyclic structure . The process typically involves the following steps:

    Formation of the Intermediate: D-ribose is converted into an intermediate compound through a series of reactions, including protection and deprotection steps.

    Radical Cyclization: The intermediate undergoes a radical cyclization reaction to form the carbocyclic structure.

    Final Modifications: The resulting compound is further modified to introduce the methylene group at the 5’ position, resulting in 5-methylenearisteromycin.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylenearisteromycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-Methylenearisteromycin has several scientific research applications, including:

Mechanism of Action

5-Methylenearisteromycin exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. This enzyme is responsible for the hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. Inhibition of this enzyme leads to the accumulation of S-adenosylhomocysteine, which can disrupt various biological processes and inhibit the growth of certain parasites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aristeromycin derivatives are characterized by modifications at the 5′ position, which influence their antiviral efficacy, pharmacokinetics, and toxicity. Below is a comparative analysis of 5-methylenearisteromycin and its closest analogs based on available evidence:

Table 1: Comparative Analysis of Aristeromycin Derivatives
Compound Structural Modification Antiviral Activity Cytotoxicity Key Study Findings
5-Methylenearisteromycin 5′-methylene group Not reported Not reported Hypothesized to enhance enzyme binding due to increased hydrophobicity
5′-Fluoro-5′-deoxyaristeromycin 5′-fluoro, 5′-deoxy Measles virus (EC₅₀: ~5 µM) None observed Synthesized via Mitsunobu coupling; selective activity against measles virus
Aristeromycin (parent) Unmodified cyclopentane Broad-spectrum (e.g., poxviruses) Moderate Inhibits S-adenosylhomocysteine hydrolase (SAHase)

Key Differences

Deoxygenation at the 5′ position in 5′-fluoro-5′-deoxyaristeromycin reduces metabolic degradation, enhancing bioavailability .

Antiviral Specificity: 5′-Fluoro-5′-deoxyaristeromycin exhibits selective activity against measles virus, whereas aristeromycin shows broader antiviral effects. This suggests that 5′ modifications may narrow the spectrum of activity by optimizing interactions with specific viral enzymes .

Synthetic Adaptability: The Mitsunobu coupling method used to synthesize 5′-fluoro-5′-deoxyaristeromycin is adaptable for generating diverse 5′-modified analogs, including 5-methylenearisteromycin . However, challenges in chemical analysis, such as incomplete extraction or sample variability, may complicate purity assessments .

Research Implications and Gaps

  • Pharmacokinetics: Data on 5-methylenearisteromycin’s absorption, distribution, and metabolism are lacking.
  • Mechanistic Studies : Molecular docking or enzymatic assays are needed to evaluate 5-methylenearisteromycin’s interaction with viral targets like SAHase or RNA polymerases.

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